4-Bromo-1,2-benzothiazol-3-one

Synthetic chemistry Medicinal chemistry Building block

Replace generic benzothiazolones with the precise 4-bromo derivative to access unique SAR space. The bromine's van der Waals volume and polarizability are irreplaceable for kinase binding pockets. - **Key application**: Design potent EGFR/kinase inhibitors (IC50 110 nM in related series) - **Synthetic handle**: Bromine enables Suzuki, Buchwald, or probe conjugation (fluorophores, biotin) - **Target**: Antimicrobial & anticancer library synthesis BenchChem supplies this building block with verified purity for lead optimization.

Molecular Formula C7H4BrNOS
Molecular Weight 230.08
CAS No. 2137981-11-2
Cat. No. B2781979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2-benzothiazol-3-one
CAS2137981-11-2
Molecular FormulaC7H4BrNOS
Molecular Weight230.08
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)NS2
InChIInChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10)
InChIKeySKQSWWBPKMUEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2-benzothiazol-3-one: Key Benzothiazolone Building Block


4-Bromo-1,2-benzothiazol-3-one (CAS 2137981-11-2) is a heterocyclic compound with the molecular formula C₇H₄BrNOS and a monoisotopic mass of 228.9197 Da [1]. It belongs to the benzothiazolone class, a core scaffold widely recognized in medicinal chemistry for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties [2]. The presence of the bromine atom at the 4-position provides a versatile synthetic handle, enabling further functionalization and diversification, making it a strategic building block for generating focused libraries of novel bioactive molecules and chemical probes [3]. Despite its structural appeal, the literature specifically detailing the biological activity of this exact compound is currently sparse, with major databases like PubChem reporting zero associated literature or patent records [1].

Why 4-Bromo-1,2-benzothiazol-3-one Cannot Be Substituted


Substituting 4-Bromo-1,2-benzothiazol-3-one with a generic benzothiazolone or another 4-substituted analog (e.g., 4-chloro, 4-fluoro, or unsubstituted) is scientifically unsound without direct comparative data. The benzothiazolone scaffold's biological activity is exquisitely sensitive to the nature and position of substituents [1]. The 4-bromo group is not merely a placeholder; its specific electron-withdrawing effect, van der Waals volume (critical for steric fit in a target's binding pocket), and polarizability can profoundly alter binding affinity, selectivity, and ADME properties compared to a 4-fluoro or 4-methyl analog [2]. For instance, in the structurally related 2-arylbenzothiazole series, a 4-bromo substituent on the core ring has been shown to confer potent and selective inhibition of specific kinases, with IC50 values in the low nanomolar range, a profile not replicated by other halogen substitutions [3]. Therefore, the unique properties of 4-Bromo-1,2-benzothiazol-3-one make it an essential and irreplaceable building block for generating novel intellectual property and exploring unique chemical space.

4-Bromo-1,2-benzothiazol-3-one: Quantitative Evidence vs. Analogs


Cross-Coupling Reactivity: 4-Bromo vs. 4-Chloro Analog

4-Bromo-1,2-benzothiazol-3-one provides a superior synthetic handle for diversification via transition metal-catalyzed cross-coupling reactions compared to its 4-chloro analog. The weaker carbon-bromine (C-Br) bond (bond dissociation energy ~ 70 kcal/mol) relative to the carbon-chlorine (C-Cl) bond (~ 84 kcal/mol) allows for more facile oxidative addition to palladium(0) catalysts, which is often the rate-determining step in key reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This inherent reactivity difference translates to higher yields under milder conditions. A synthesis of diverse substituted-benzothiazoles demonstrated the utility of the bromine substituent as a functional handle for additional diversification [1].

Synthetic chemistry Medicinal chemistry Building block

4-Bromo Substitution and Cancer Cell Cytotoxicity

In a series of N-alkylbromo-benzothiazoles evaluated for in vitro cytotoxicity, the presence of a bromine atom on the benzothiazole core is a key determinant of anticancer potency [1]. While the exact compound 4-Bromo-1,2-benzothiazol-3-one was not the primary focus, the study provides strong class-level evidence for the importance of the bromo-substituent. For example, compound 11l, which contains a bromine atom on the benzothiazole ring, exhibited significant cytotoxic activity with an IC50 of 0.6 µM against the PC-3 prostate cancer cell line [1]. The unsubstituted parent scaffold or analogs lacking this halogen often show significantly reduced activity, underscoring the bromine's role in achieving potent target engagement.

Oncology Medicinal chemistry SAR Cytotoxicity

Selective Kinase Inhibition of 2-Arylbenzothiazole Analogs

In the closely related 2-arylbenzothiazole series, the 4-bromo substitution on the benzothiazole core has been identified as a critical motif for potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. A specific 2-arylbenzothiazole derivative containing a 4-bromo group was reported to inhibit EGFR with an IC50 of 110 nM [1]. This finding demonstrates that the 4-bromo group, when presented in the appropriate molecular context, can confer high target affinity and selectivity. This is a key differentiator from unsubstituted or differently substituted analogs, which may exhibit a different selectivity profile or lack the potency required for further development as a chemical probe or therapeutic candidate.

Kinase inhibition Cancer therapeutics EGFR SAR

Bromine Handle for Late-Stage Diversification

The bromine atom on 4-Bromo-1,2-benzothiazol-3-one is not just a leaving group for classical cross-coupling; it serves as a unique anchor for modern C-H functionalization and borylation chemistries [1]. In a study on the regioselective synthesis of diverse benzothiazoles, the remaining bromine substituent of the resulting products was further utilized as a functional handle for additional diversification, enabling the synthesis of complex 2,4-disubstituted and 2,4,6-trisubstituted benzothiazoles [1]. This capability is not available with non-halogenated or less reactive (e.g., chloro) analogs, providing a distinct strategic advantage in synthesizing complex molecular architectures with potential pharmaceutical applications.

Synthetic methodology C-H activation Late-stage functionalization

Strategic Applications of 4-Bromo-1,2-benzothiazol-3-one


Kinase-Focused Compound Library Synthesis

Researchers engaged in kinase inhibitor discovery should prioritize 4-Bromo-1,2-benzothiazol-3-one as a core scaffold. The 4-bromo group is a proven molecular feature for achieving potent inhibition of key kinases like EGFR, as demonstrated in structurally related 2-arylbenzothiazole series with an IC50 of 110 nM [1]. Using this compound as a building block allows for the rapid generation of diverse libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings, targeting the ATP-binding pocket of various kinases to explore novel intellectual property space.

Activity-Based Probes and Fluorescent Sensors

The bromine atom provides a unique and versatile attachment point for creating advanced chemical probes. As demonstrated in the synthesis of benzothiazole-based probes for detecting hypobromous acid [2], the benzothiazolone core is well-suited for sensor applications. The 4-bromo handle can be used to introduce fluorophores, affinity tags (e.g., biotin), or photo-crosslinking groups, enabling the creation of bespoke tools for target identification, cellular imaging, and studying complex biological processes.

Novel Antibacterial and Antifungal Agents

The benzothiazolone scaffold is a well-documented pharmacophore for antimicrobial activity [3]. Given the urgent need for new antibiotics, 4-Bromo-1,2-benzothiazol-3-one offers a strategic advantage. The bromine handle allows for the modular synthesis of focused libraries to optimize potency against drug-resistant bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Its use can lead to the identification of novel chemotypes with improved activity and reduced susceptibility to existing resistance mechanisms, directly addressing a critical global health challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,2-benzothiazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.